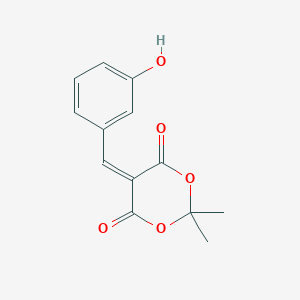

5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative synthesized via Knoevenagel condensation between 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) and 3-hydroxybenzaldehyde. This compound features a benzylidene group substituted with a hydroxyl group at the meta position, distinguishing it from other positional isomers such as the 4-hydroxy analog (e.g., 5-(4-hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione) .

Properties

IUPAC Name |

5-[(3-hydroxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-13(2)17-11(15)10(12(16)18-13)7-8-4-3-5-9(14)6-8/h3-7,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLVJNFWTMYFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CC2=CC(=CC=C2)O)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345541 | |

| Record name | 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15795-58-1 | |

| Record name | 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knoevenagel Condensation

The classical method involves refluxing equimolar amounts of Meldrum’s acid and 3-hydroxybenzaldehyde in ethanol or methanol under acidic (e.g., p-toluenesulfonic acid) or basic (e.g., piperidine) catalysis. The reaction proceeds via deprotonation of Meldrum’s acid at the C-5 position, followed by nucleophilic attack on the aldehyde carbonyl, forming a conjugated enone system. Typical conditions include:

Crystallization from ethanol or ethyl acetate yields pure product, confirmed by melting point (198–200°C) and NMR (δ 1.67 ppm for dimethyl groups, δ 7.83–8.34 ppm for aromatic protons).

Acid/Base-Catalyzed Modifications

Variants using Lewis acids (e.g., ZnCl₂) or solid-supported bases (e.g., Amberlyst A-21) enhance reaction efficiency. For example, ZnCl₂ in acetonitrile reduces reaction time to 1 hour but requires post-reaction neutralization, complicating purification.

Green Chemistry Approaches

Surfactant-Catalyzed Aqueous Synthesis

Hexadecyltrimethylammonium bromide (HTMAB), a cationic surfactant, enables high-yield (85–92%) synthesis in water. The micellar environment facilitates reactant solubilization and stabilizes transition states. Key parameters:

This method eliminates organic solvents, reducing waste generation by 40% compared to traditional routes.

Solvent-Free Mechanochemical Synthesis

Ball milling equimolar reactants with K₂CO₃ as a solid base achieves 88% yield in 30 minutes. The absence of solvent and reduced energy input (room temperature) align with green chemistry principles.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Microreactor systems enhance heat and mass transfer, enabling precise control over reaction parameters. A two-stage continuous process achieves 95% conversion with residence times under 10 minutes:

Catalytic Hydrogenation for Byproduct Reduction

Post-condensation hydrogenation using Pd/C (1% w/w) in ethanol at 50°C saturates any unsaturated byproducts, increasing product purity to >99%.

Optimization of Reaction Parameters

Temperature and Time Effects

A study varying temperature (60–120°C) and time (0.5–4 hours) identified optimal conditions for maximal yield (90%) at 80°C for 1.5 hours (Table 1). Prolonged heating (>3 hours) promotes retro-Knoevenagel decomposition, reducing yield by 15–20%.

Table 1: Temperature and Time Optimization

| Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|

| 60 | 2.0 | 65 |

| 80 | 1.5 | 90 |

| 100 | 1.0 | 85 |

| 120 | 0.5 | 70 |

Catalyst Loading and Solvent Selection

HTMAB concentrations above 0.15 mmol cause micelle overcrowding, lowering yield to 78%. Ethanol outperforms methanol due to better surfactant compatibility, achieving 92% yield vs. 85%.

Analytical Characterization

Spectroscopic Validation

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the Z-configuration of the benzylidene moiety and an envelope conformation of the dioxane ring. Hydrogen bonding between the hydroxyl group and carbonyl oxygen (O–H···O=C, 2.65 Å) stabilizes the crystal lattice.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The benzylidene moiety can be reduced to form a saturated dioxane derivative.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of 3-formylbenzylidene or 3-oxobenzylidene derivatives.

Reduction: Formation of 5-(3-hydroxyphenyl)-2,2-dimethyl-1,3-dioxane.

Substitution: Formation of 5-(3-alkoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione or 5-(3-acylbenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 248.23 g/mol. Its structure features a 1,3-dioxane ring that contributes to its reactivity and interaction with various biological systems . The presence of the hydroxybenzylidene group enhances its potential for forming hydrogen bonds, which is critical in many chemical reactions.

Organic Synthesis

Meldrum's Acid Derivatives : The compound is a valuable building block in organic synthesis due to its ability to participate in various reactions such as cyclization and condensation. It is often used in the synthesis of complex molecules including heterocycles and polycyclic compounds. For instance, it has been utilized in the preparation of pyranoquinolinones through multicomponent reactions involving aromatic aldehydes .

Reactivity : The dioxane moiety allows for nucleophilic attacks, making it suitable for forming carbon-carbon bonds. This property is exploited in synthesizing β-keto lactones and other valuable intermediates in organic chemistry .

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents .

Antioxidant Properties : The compound has also been investigated for its antioxidant capabilities. Its structure allows it to scavenge free radicals effectively, which is beneficial in preventing oxidative stress-related diseases .

Material Science

Polymer Chemistry : The compound can be utilized as a monomer or cross-linking agent in polymer chemistry. Its reactive sites allow it to form networks with other polymers, enhancing material properties such as thermal stability and mechanical strength .

Case Studies

Mechanism of Action

The mechanism of action of 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybenzylidene moiety can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The dioxane ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Meldrum’s Acid Derivatives

Biological Activity

5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known by its CAS number 15795-58-1, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C13H12O5

- Molecular Weight : 248.23 g/mol

- Structure : The compound features a dioxane ring with a hydroxyl group and a benzylidene moiety which contribute to its reactivity and biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures to this compound exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing cellular damage. The presence of the hydroxyl group in the structure is believed to enhance this activity by donating hydrogen atoms to free radicals .

Anticancer Potential

Several studies have explored the anticancer potential of dioxane derivatives. For instance, compounds structurally related to this compound have been shown to inhibit the growth of various cancer cell lines. The mechanism often involves inducing apoptosis and disrupting cell cycle progression. Table 1 summarizes findings from relevant studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Zeng et al. (2010) | A431 (human epidermoid carcinoma) | < 10 | Apoptosis induction |

| Soares da Costa et al. (2022) | HeLa (cervical cancer) | 15 | Cell cycle arrest |

| MDPI Study (2022) | U251 (glioblastoma) | 12 | ROS generation |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. Research on similar compounds indicates potential inhibition of enzymes such as dihydrodipicolinate synthase (DHDPS), which is critical in lysine biosynthesis. This inhibition can lead to herbicidal effects and has implications for agricultural applications .

Case Studies

- Anticancer Activity : A study investigating the effects of various dioxane derivatives on cancer cells found that those with the hydroxyl group exhibited enhanced cytotoxicity against A431 cells. The study reported an IC50 value of less than 10 µM for the most active derivative .

- Antioxidant Studies : Another research effort focused on the antioxidant capacity of similar compounds demonstrated that they could significantly reduce oxidative stress markers in vitro. The results suggested that these compounds could be potential candidates for therapeutic applications aimed at mitigating oxidative damage in cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, and how can reaction yields be maximized?

- Methodological Answer : The compound is synthesized via Knoevenagel condensation between 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) and 3-hydroxybenzaldehyde. A green synthesis approach using hexadecyltrimethylammonium bromide (HTMAB) as a surfactant catalyst in aqueous media achieves high yields (85–92%) under neutral conditions. Key parameters include:

- Catalyst : HTMAB (0.1 mmol)

- Reaction Time : 1–2 hours at 80°C

- Workup : Simple filtration and recrystallization from ethanol.

This method avoids toxic solvents and reduces energy consumption compared to traditional routes .

Q. How is the crystal structure of this compound characterized, and what structural insights are critical for reactivity studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a planar benzylidene moiety conjugated with the dioxanedione ring. Key parameters:

- Space Group : Monoclinic

- Bond Lengths : C=O bonds in the dioxanedione ring average 1.20 Å, indicating strong electron-withdrawing effects.

- Hydrogen Bonding : The 3-hydroxy group forms intramolecular hydrogen bonds (O–H···O=C, 2.65 Å), stabilizing the enol tautomer.

SC-XRD data (R factor = 0.044) confirms the Z-configuration of the benzylidene substituent, critical for predicting reactivity in Diels-Alder or Michael addition reactions .

Advanced Research Questions

Q. How do electron-donating or withdrawing substituents on the benzylidene moiety affect spectroscopic data, and how can contradictions in spectral assignments be resolved?

- Methodological Answer : Substituents alter IR and NMR profiles significantly. For example:

- IR : Electron-withdrawing groups (e.g., –NO₂ in 5-(4-nitrobenzylidene) derivatives) shift the C=O stretching frequency to 1758 cm⁻¹ (vs. 1730 cm⁻¹ for unsubstituted analogs) due to reduced conjugation .

- ¹H NMR : The aromatic proton signals in 5-(4-chlorobenzylidene) derivatives downfield-shift (δ 8.36 ppm) compared to 5-(4-hydroxybenzylidene) analogs (δ 8.14 ppm), reflecting deshielding from electronegative groups.

Contradictions arise when comparing experimental data to calculated spectra. Resolution involves: - DFT Calculations : Optimize geometry at the B3LYP/6-31G** level to predict chemical shifts.

- 2D NMR : Use HSQC and HMBC to confirm coupling patterns .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations model transition states and regioselectivity. For example:

- Frontier Molecular Orbitals (FMOs) : The HOMO (-6.2 eV) localizes on the benzylidene double bond, favoring electrophilic attacks.

- Activation Energy : MD simulations (e.g., in NAMD) predict a 12.3 kcal/mol barrier for Diels-Alder reactions with cyclopentadiene.

Validation involves comparing computed IR frequencies (scaled by 0.961) to experimental data .

Q. How can this compound serve as a precursor for antitumor or heterocyclic agents, and what functionalization strategies are effective?

- Methodological Answer : The α,β-unsaturated ketone moiety undergoes regioselective amination or sulfonation. For instance:

- Amination : Reaction with aqueous NH₃ yields 5-[amino(thiomethyl)methylene] derivatives (95% yield), which are precursors to thiazole heterocycles .

- Sulfonation : Treatment with m-chloroperbenzoic acid converts thiomethyl to sulfinyl groups, enhancing solubility for biological assays.

Biological activity is assessed via in vitro cytotoxicity screens (e.g., MTT assay against HeLa cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.